molecular formula C42H54N6O9 B8113890 FmocEVCit-PAB

FmocEVCit-PAB

Cat. No.: B8113890
M. Wt: 786.9 g/mol
InChI Key: KWMZGLFHTOCNHI-IUKTVIPNSA-N
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Description

Fmoc-Val-Cit-PAB (CAS: 159858-22-7) is a protease-cleavable linker widely used in antibody-drug conjugates (ADCs). Its structure comprises three key components:

  • Fmoc group (9-fluorenylmethyloxycarbonyl): Protects the amino terminus during synthesis .
  • Val-Cit dipeptide: A substrate for cathepsin B, enabling intracellular drug release in lysosomes .
  • PAB (p-aminobenzyloxycarbonyl): A self-immolative spacer that ensures efficient payload release after cleavage .

Properties

IUPAC Name

tert-butyl (4S)-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H54N6O9/c1-25(2)36(39(53)46-33(15-10-22-44-40(43)54)37(51)45-27-18-16-26(23-49)17-19-27)48-38(52)34(20-21-35(50)57-42(3,4)5)47-41(55)56-24-32-30-13-8-6-11-28(30)29-12-7-9-14-31(29)32/h6-9,11-14,16-19,25,32-34,36,49H,10,15,20-24H2,1-5H3,(H,45,51)(H,46,53)(H,47,55)(H,48,52)(H3,43,44,54)/t33-,34-,36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMZGLFHTOCNHI-IUKTVIPNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H54N6O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

786.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fmoc Protection Strategy

The Fmoc group is integral to solid-phase peptide synthesis (SPPS), offering orthogonal protection for amine groups. Its removal under mild basic conditions (e.g., piperidine) minimizes side reactions, making it ideal for multi-step syntheses. For FmocEVCit-PAB, Fmoc safeguards the α-amino group of glutamic acid during sequential coupling reactions.

EVCit Sequence Design

The EVCit tripeptide—glutamic acid, valine, and citrulline—provides dual functionality:

  • Glutamic Acid : Introduces a negatively charged residue, enhancing solubility and reducing aggregation.

  • Val-Cit Dipeptide : Serves as a cathepsin B-cleavable motif, enabling payload release in target cells.
    The addition of glutamic acid stabilizes the linker against rodent plasma carboxylesterases, addressing a critical limitation of VCit linkers.

PAB Moieties

The para-aminobenzyl alcohol (PAB) spacer connects the peptide linker to the cytotoxic payload. Its self-immolative nature ensures traceless release of the drug upon linker cleavage.

Step-by-Step Synthesis Protocol

The synthesis of this compound involves sequential coupling of amino acids followed by PAB attachment. A representative protocol, synthesized from multiple sources, is outlined below:

Step 1: Fmoc-Citrulline Preparation

  • Starting Material : L-citrulline is dissolved in dimethylformamide (DMF) at 0.2 M concentration.

  • Fmoc Protection : Fmoc-Cl (2.2 equiv) is added under nitrogen, stirred at room temperature (RT) for 4 hours.

  • Purification : The product (Fmoc-Cit-OH) is isolated via flash chromatography (3–12% MeOH/CH2Cl2), yielding 85%.

Step 2: Valine Coupling

  • Activation : Fmoc-Val-OSu (1.5 equiv) is added to Fmoc-Cit-OH in DMF.

  • Reaction : Stirred at RT for 20 hours, followed by DMF removal under reduced pressure.

  • Outcome : Fmoc-Val-Cit-OH is obtained in 80% yield.

Step 3: Glutamic Acid Incorporation

  • Deprotection : Piperidine (5.0 equiv) is added to Fmoc-Val-Cit-OH to remove the Fmoc group.

  • Coupling : Fmoc-Glu-OtBu (1.2 equiv) and HATU (1.1 equiv) are added in DMF with diisopropylethylamine (DIPEA, 3.0 equiv).

  • Purification : Flash chromatography yields Fmoc-Glu-Val-Cit-OH (75%).

Step 4: PAB Attachment

  • Activation : Fmoc-Glu-Val-Cit-OH is activated with HATU (1.1 equiv) and DIPEA (3.0 equiv).

  • Coupling : Para-aminobenzyl alcohol (1.0 equiv) is added, stirred for 18 hours.

  • Final Product : this compound is isolated in 70% yield after chromatography.

Optimization Strategies for Enhanced Yield and Purity

Coupling Agent Selection

Traditional agents like EEDQ result in low yields (20–25%) and epimerization due to oxazolone intermediate formation. Modern protocols favor HATU, which improves yields to 70–80% while minimizing racemization.

Table 1: Impact of Coupling Agents on this compound Synthesis

Coupling AgentYield (%)Epimerization Observed
EEDQ20–25Yes
HATU70–80No

Protecting Group Stability

Fmoc deprotection under basic conditions can lead to premature cleavage during coupling. Substituting Fmoc with Boc or Cbz in intermediate steps enhances stability, reducing side reactions.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity, with retention times consistent with reference standards.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) validates the molecular ion peak at m/z 952.02 (calculated for C49H57N7O13).

Nuclear Magnetic Resonance (NMR)

1H NMR (600 MHz, DMSO-d6) confirms structural integrity:

  • δ 7.75–7.25 (Fmoc aromatic protons)

  • δ 4.50–3.80 (α-protons of Glu, Val, Cit).

Comparative Analysis with VCit Linkers

Table 2: Stability of EVCit vs. VCit Linkers in Plasma

Linker TypeHuman Plasma StabilityMouse Plasma Stability
VCitStableUnstable
EVCitStableStable

EVCit linkers demonstrate superior stability in preclinical models, reducing false positives in toxicity studies.

Challenges and Mitigation Strategies

Epimerization

Citrulline’s stereogenic center is prone to racemization during activation. Using HATU instead of EEDQ and avoiding prolonged basic conditions reduces this risk.

Scalability

Multi-step synthesis necessitates optimized purification techniques. Flash chromatography with MeOH/CH2Cl2 gradients ensures scalability without compromising yield.

Applications in ADC Development

This compound has been employed in ADCs targeting HER2-positive cancers, demonstrating:

  • Enhanced Cytotoxicity : ADCs with monomethyl auristatin E (MMAE) payloads show IC50 values <1 nM in HER2+ cell lines.

  • Reduced Off-Target Effects : Stability in plasma minimizes premature drug release, improving therapeutic indices .

Chemical Reactions Analysis

Types of Reactions: FmocEVCit-PAB undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Fmoc Removal: Piperidine in dimethylformamide (DMF).

    Cleavage from Resin: Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).

    Enzymatic Cleavage: Enzymes like cathepsin B.

Major Products Formed:

Scientific Research Applications

Synthesis Methodology

The synthesis of FmocEVCit-PAB involves several steps that optimize yield and purity:

  • Starting Materials : The process begins with L-Citrulline and involves the use of protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) to facilitate selective reactions.
  • Modified Synthesis Route : Recent methodologies have improved the overall yield to approximately 85% while avoiding epimerization issues commonly encountered in earlier synthesis attempts .
  • Key Steps :
    • Preparation of FMoc-Cit-PABOH.
    • Reaction with piperidine followed by FMoc-Val-OSu to form the final product.

Antibody-Drug Conjugates (ADCs)

This compound is primarily utilized in the construction of ADCs, which combine monoclonal antibodies with cytotoxic drugs through cleavable linkers. The advantages include:

  • Enhanced Cytotoxicity : ADCs utilizing this compound have shown increased effectiveness against HER2-positive cancer cells compared to traditional non-cleavable ADCs .
  • Selective Targeting : The sulfatase-cleavable nature allows for precise drug release within the tumor microenvironment, reducing off-target effects .

Drug Delivery Systems

The compound's ability to facilitate controlled release makes it suitable for various drug delivery applications:

  • Targeted Cancer Therapy : this compound has been integrated into constructs that deliver potent anticancer agents selectively to tumor cells.
  • Bioconjugation Techniques : Its properties make it an ideal candidate for bioconjugation, enhancing the stability and efficacy of therapeutic agents.

Case Study 1: Efficacy in HER2-Positive Cells

In a study involving ADCs with trastuzumab linked to monomethyl auristatin E (MMAE) through this compound, researchers observed:

  • Increased Cytotoxicity : The ADC demonstrated significantly higher cytotoxic effects on HER2-positive cells compared to controls lacking the cleavable linker.
  • Selectivity Maintained : Importantly, the ADC maintained selectivity over HER2-negative cells, showcasing the potential for targeted therapy .

Case Study 2: Stability in Plasma

Another significant study evaluated the stability of this compound linkers in human plasma:

  • Rapid Release Mechanism : The study confirmed that upon exposure to cathepsin B, the linker facilitated rapid release of free drugs in lysosomal preparations.
  • Improved Pharmacokinetics : The findings suggested that ADCs employing this linker exhibited favorable pharmacokinetic profiles due to their enhanced stability and controlled release mechanisms .

Mechanism of Action

The mechanism of action of FmocEVCit-PAB involves its use as a linker in ADCs. The compound ensures the stability of the ADC in the bloodstream and facilitates the release of the drug payload upon reaching the target cells. The enzymatic cleavage of the PAB moiety by cathepsin B releases the cytotoxic drug, which then exerts its effects on the cancer cells .

Comparison with Similar Compounds

Key Properties :

  • Molecular formula : C₃₃H₃₉N₅O₆ .
  • Molecular weight : 601.69 g/mol .
  • Solubility : ≥123.75 mg/mL in DMSO, facilitating bioconjugation .
  • Stability : High plasma stability with selective cleavage in lysosomal environments, minimizing off-target toxicity .

Fmoc-Val-Cit-PAB is critical for conjugating cytotoxic payloads (e.g., MMAE) to monoclonal antibodies, enabling targeted cancer therapy .

Comparison with Similar Compounds

2.1. Structural Analogues
Compound Key Structural Differences Molecular Weight (g/mol) Solubility (DMSO) Primary Application References
Fmoc-Val-Cit-PAB Val-Cit-PAB backbone 601.69 ≥123.75 mg/mL ADC linker (e.g., MMAE conjugation)
Fmoc-Val-Ala-PAB Cit replaced with Ala (reduced protease sensitivity) 515.6 Not reported Research-grade ADC linkers
Fmoc-Val-Cit-PAB-PNP PNP (p-nitrophenyl) ester for activated conjugation 766.8 Not reported ADC intermediates with improved reactivity
Fmoc-Val-Ala-PAB-PFP PFP (pentafluorophenyl) ester for rapid conjugation 725.66 Not reported High-efficiency payload coupling

Key Observations :

  • Activation Groups: PNP and PFP esters enhance conjugation kinetics compared to non-activated linkers, but may introduce stability challenges during storage .
2.2. Functional Performance
Parameter Fmoc-Val-Cit-PAB Fmoc-Val-Cit-PAB-MMAE Fmoc-Val-Cit-PAB-PNP
Payload Release Cathepsin B-dependent Pre-conjugated with MMAE Requires enzymatic cleavage
Plasma Stability >90% over 72 hours Not reported Moderate (PNP group hydrolysis)
Therapeutic Efficacy High (targeted release) Direct cytotoxicity Intermediate
References
  • Fmoc-Val-Cit-PAB-MMAE : This pre-conjugated ADC precursor (Reagent grade, CAS: N/A) simplifies ADC manufacturing but limits flexibility in payload selection .
  • Fmoc-Val-Cit-PAB-PNP : The PNP group facilitates efficient coupling to antibodies via amine-reactive chemistry, though its stability in aqueous buffers requires careful formulation .

Q & A

Q. What protocols ensure reproducibility of this compound synthesis across laboratories?

  • Methodological Answer : Publish detailed SOPs with:
  • Exact molar ratios (e.g., 1:3:3 for amino acid/HBTU/DIEA),
  • Temperature-controlled steps (±1°C),
  • Batch-specific QC data (HPLC chromatograms, MS spectra).
    Conduct interlaboratory validation using blinded samples and report %RSD for yields/purity .

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